Acridine-9(10H)-thione 2,2,2-trifluoroacetate
Description
Acridine-9(10H)-thione 2,2,2-trifluoroacetate is a heterocyclic compound featuring an acridine core modified with a thione group (-S-) and a trifluoroacetate counterion. The acridine scaffold is known for its planar aromatic structure, which facilitates interactions with biological targets, while the trifluoroacetate group enhances solubility in polar solvents and stabilizes the salt form. This compound is of interest in medicinal chemistry and materials science due to the combined electronic effects of the thione and trifluoroacetate moieties .
Properties
CAS No. |
88147-34-6 |
|---|---|
Molecular Formula |
C15H10F3NO2S |
Molecular Weight |
325.31 g/mol |
IUPAC Name |
10H-acridine-9-thione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H9NS.C2HF3O2/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13;3-2(4,5)1(6)7/h1-8H,(H,14,15);(H,6,7) |
InChI Key |
YSRLCUNQYATLMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C3=CC=CC=C3N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Biological Activity
Acridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Acridine-9(10H)-thione 2,2,2-trifluoroacetate stands out for its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a thione group (–S) instead of an oxygen in the acridinone structure. Its molecular formula is , with a molecular weight of approximately 309.24 g/mol. The trifluoroacetate group enhances the compound's lipophilicity, facilitating cellular penetration and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 309.24 g/mol |
| CAS Number | 88147-34-6 |
The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts DNA structure and function, thereby inhibiting replication and transcription processes. Such mechanisms are crucial for its potential use in anticancer therapies.
- DNA Intercalation : The compound fits between DNA base pairs, leading to structural distortion.
- Topoisomerase Inhibition : It has been shown to inhibit topoisomerase II enzymes, which are essential for DNA unwinding during replication and transcription .
- Radical Generation : The presence of the thione group may facilitate the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects against cancer cells .
Biological Activity Against Cancer
Numerous studies have evaluated the anticancer potential of Acridine derivatives, including this compound. The following table summarizes relevant findings on its efficacy against various cancer cell lines:
Case Studies
- Study on Anticancer Activity : A recent investigation demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. The study attributed this effect to the compound's ability to intercalate into DNA and inhibit topoisomerase II activity .
- Antimicrobial Properties : Another study explored the antibacterial activity of various acridine derivatives, including this compound. The compound showed promising results against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
- Mechanistic Insights : Research indicated that the trifluoroacetate moiety enhances binding affinity to specific proteins involved in cellular signaling pathways. This property may contribute to its multitarget effects observed in various biological assays .
Scientific Research Applications
Medicinal Chemistry
Acridine derivatives, including acridine-9(10H)-thione compounds, have been extensively studied for their antitumor and antimicrobial activities. Research indicates that these compounds can inhibit telomerase activity, which is crucial in cancer cell proliferation.
- Anticancer Activity : Acridine derivatives have shown promise in inhibiting cancer cell growth. For instance, certain acridone and acridine compounds have been reported to regulate cell proliferation and treat various cancers by targeting telomerase activity . A study highlighted the effectiveness of specific acridine derivatives against ovarian carcinoma cell lines, demonstrating significant inhibitory effects on cell growth .
- Antimicrobial Properties : The antimicrobial efficacy of acridine compounds has been documented, showing activity against a range of pathogens. This includes their potential use in treating infections caused by resistant bacterial strains .
Biological Research
In biological research, acridine derivatives are utilized as fluorescent probes and imaging agents due to their ability to bind selectively to nucleic acids.
- Fluorescent Probes : Acridines are employed as fluorescent materials for the visualization of biomolecules. Their fluorescent properties make them suitable for studies involving DNA and RNA interactions, providing insights into cellular processes .
- Imaging Agents : Recent studies have explored the use of iodinated acridines as imaging agents for amyloid plaques in Alzheimer's disease models. These compounds demonstrated high affinities for amyloid aggregates, suggesting their potential as diagnostic tools in neurodegenerative diseases .
Material Science
The applications of acridine-9(10H)-thione extend into material science where they are used in the development of new materials with specific properties.
- Dyes and Coatings : Due to their vibrant colors and stability, acridines are used as dyes in various industrial applications. Their incorporation into coatings enhances durability and resistance to degradation from environmental factors .
- Conductive Polymers : Research has indicated that acridine derivatives can be integrated into conductive polymer systems, potentially leading to advancements in electronic materials .
Case Study 1: Anticancer Efficacy
A study conducted by Harrison et al. (1999) demonstrated the effectiveness of 3,6-disubstituted acridines in inhibiting telomerase activity in ovarian carcinoma cells. The results showed a dose-dependent reduction in cell viability, highlighting the therapeutic potential of these compounds in oncology .
Case Study 2: Imaging Agent Development
Recent work by the Hamulakova group focused on developing iodinated acridines as imaging agents for detecting amyloid plaques in vivo. The study reported promising results with specific derivatives exhibiting high binding affinities for amyloid aggregates in Tg2576 mouse models .
Comparison with Similar Compounds
[(10-Methylacridinium-9-yl)amino]methanethioate
2-(9-Oxoacridin-10(9H)-yl)acetic acid
- Structure : Acridine with a ketone (oxo) group at position 9 and an acetic acid side chain.
9,9-Dimethyl-9,10-dihydroacridine
- Structure : Saturated acridine derivative with two methyl groups at position 7.
- Application : Used in photostability studies; the lack of a thione or trifluoroacetate group limits its utility in charge-transfer complexes .
Comparison with Other Trifluoroacetate Salts
(S)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide 2,2,2-trifluoroacetate
10-Amino-4-oxatricyclo[4.3.1.0³,⁷]decan-5-one trifluoroacetate
VTP-27999 2,2,2-trifluoroacetate
- Application: Studied in thymoma models for its interaction with ryanodine receptors (RYR3). Highlights the role of trifluoroacetate salts in modulating bioactivity .
Physicochemical and Functional Insights
Trifluoroacetate Group
- Solubility : Trifluoroacetate salts generally exhibit higher solubility in polar solvents (e.g., THF, acetone) compared to hydrochloride salts .
- Thermal Stability: Compounds like phenyl trifluoroacetate (boiling point 146–147°C) demonstrate volatility, but ionic trifluoroacetate salts (e.g., 10-amino-4-oxatricyclo... trifluoroacetate) have higher melting points due to ionic lattice energy .
Thione vs. Thioate/Oxo Groups
Q & A
Q. What synthetic methodologies are recommended for preparing Acridine-9(10H)-thione 2,2,2-trifluoroacetate?
The synthesis typically involves reacting Acridine-9(10H)-thione with trifluoroacetic acid (TFA) or its anhydride in a polar aprotic solvent (e.g., tetrahydrofuran (THF)). A base like triethylamine (Et3N) is often added to neutralize byproducts. After reaction completion (monitored via thin-layer chromatography), the trifluoroacetate salt is purified using column chromatography or recrystallization . For hygroscopic handling, inert atmospheres and desiccants are recommended .
Q. How can the purity and structural integrity of this compound be verified?
- 1H NMR : Analyze aromatic proton environments (e.g., acridine core protons at δ 7.5–9.0 ppm in DMSO-d6).
- 19F NMR : Confirm trifluoroacetate counterion presence via a singlet near δ -75 ppm .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Elemental Analysis : Validate stoichiometry (C, H, N, S, F) .
Q. What are the solubility properties of this compound in common solvents?
Trifluoroacetate salts are generally soluble in polar solvents (e.g., DMSO, methanol) but less so in non-polar solvents (e.g., hexane). For example, sodium trifluoroacetate dissolves readily in water and hot ethanol, suggesting similar behavior for this compound .
Advanced Research Questions
Q. How does the trifluoroacetate counterion influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing trifluoroacetate group may stabilize intermediates via resonance, altering reaction kinetics. Comparative studies with other counterions (e.g., chloride) are essential to isolate these effects. Contradictory reactivity data can arise from solvent interactions (e.g., THF vs. DMF) or residual acidity from TFA traces .
Q. What experimental strategies mitigate instability during long-term storage of this compound?
- Hygroscopicity : Store under argon or nitrogen in sealed vials with desiccants (e.g., silica gel).
- Temperature : Maintain at -20°C for prolonged stability.
- Light Sensitivity : Use amber glassware to prevent photodegradation .
Q. How can researchers resolve contradictory bioactivity data in cellular assays involving this compound?
- Counterion Interference : Ensure residual TFA is removed (e.g., via lyophilization) to avoid cytotoxicity .
- Dose Optimization : Perform dose-response curves (0.1–100 µM) to distinguish specific effects from non-specific interactions.
- Control Experiments : Compare with Acridine-9(10H)-thione free base to isolate counterion contributions .
Q. What analytical challenges arise in characterizing degradation products of this compound?
Degradation (e.g., hydrolysis or oxidation) can produce acridine derivatives or trifluoroacetic acid. Use LC-MS to identify low-abundance impurities and FTIR to track carbonyl (C=O) or thione (C=S) group alterations. Accelerated stability studies (40°C/75% RH) help predict degradation pathways .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
